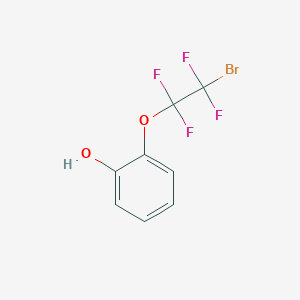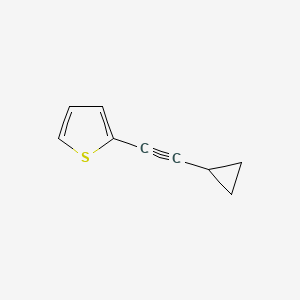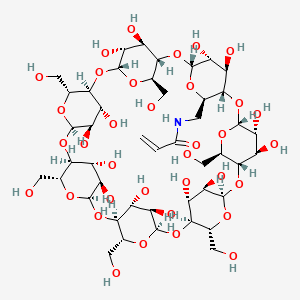
6-Acrylamido-beta-cyclodextrin, 75%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acrylamido-beta-cyclodextrin (6AACD) is a cyclic oligosaccharide composed of six glucose units. It is the most widely used member of the family of cyclodextrins, which are cyclic oligosaccharides that have a hydrophobic core and hydrophilic outer surface. 6AACD is a versatile material that has been used in numerous scientific applications, such as drug delivery, enzyme immobilization, and bioseparation. In addition, 6AACD has been studied for its potential as a pharmaceutical excipient and for its ability to modulate the solubility and bioavailability of active pharmaceutical ingredients.
Wissenschaftliche Forschungsanwendungen
6-Acrylamido-beta-cyclodextrin, 75% has been used in a variety of scientific research applications, including drug delivery, enzyme immobilization, bioseparation, and pharmaceutical excipient. In drug delivery, 6-Acrylamido-beta-cyclodextrin, 75% can be used to encapsulate drugs and improve their solubility and bioavailability. In enzyme immobilization, 6-Acrylamido-beta-cyclodextrin, 75% can be used to immobilize enzymes and increase their stability and activity. In bioseparation, 6-Acrylamido-beta-cyclodextrin, 75% can be used to separate proteins, peptides, and other biomolecules. In pharmaceutical excipient, 6-Acrylamido-beta-cyclodextrin, 75% can be used to improve the solubility and stability of active pharmaceutical ingredients.
Wirkmechanismus
6-Acrylamido-beta-cyclodextrin, 75% acts as a host molecule that can bind to and encapsulate hydrophobic molecules. It has a hydrophobic core and a hydrophilic outer surface, which allows it to form complexes with hydrophobic molecules. The hydrophobic core of 6-Acrylamido-beta-cyclodextrin, 75% provides a hydrophobic environment that is ideal for the binding of hydrophobic molecules. The hydrophilic outer surface of 6-Acrylamido-beta-cyclodextrin, 75% helps to solubilize the hydrophobic molecules and increase their bioavailability.
Biochemical and Physiological Effects
6-Acrylamido-beta-cyclodextrin, 75% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of hydrophobic molecules, improve the bioavailability of drugs, and modulate the activity of enzymes. In addition, 6-Acrylamido-beta-cyclodextrin, 75% has been shown to have antioxidant and anti-inflammatory properties, and it has been shown to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Acrylamido-beta-cyclodextrin, 75% in laboratory experiments has several advantages. It is a versatile material that can be used in a variety of applications, such as drug delivery, enzyme immobilization, and bioseparation. In addition, 6-Acrylamido-beta-cyclodextrin, 75% is relatively easy to synthesize and it is relatively stable under laboratory conditions.
However, there are also some limitations to the use of 6-Acrylamido-beta-cyclodextrin, 75% in laboratory experiments. It is not a very efficient material for drug delivery, as it has a low loading capacity. In addition, 6-Acrylamido-beta-cyclodextrin, 75% is not very soluble in aqueous solutions, which can limit its use in some applications.
Zukünftige Richtungen
The future of 6-Acrylamido-beta-cyclodextrin, 75% is promising. Scientists are currently exploring new methods for synthesizing 6-Acrylamido-beta-cyclodextrin, 75%, as well as new ways to improve its solubility and loading capacity. In addition, researchers are investigating new applications for 6-Acrylamido-beta-cyclodextrin, 75%, such as its use in gene therapy and tissue engineering. Finally, scientists are studying the biochemical and physiological effects of 6-Acrylamido-beta-cyclodextrin, 75%, in order to better understand its potential therapeutic applications.
Synthesemethoden
6-Acrylamido-beta-cyclodextrin, 75% can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of acrylamide and a cyclodextrin glycosyltransferase enzyme to form the 6-Acrylamido-beta-cyclodextrin, 75%. Enzymatic synthesis involves the use of an enzyme such as cyclodextrin glycosyltransferase to form the 6-Acrylamido-beta-cyclodextrin, 75% from acrylamide and glucose. The enzymatic synthesis method is generally faster and more efficient than the chemical synthesis method.
Eigenschaften
IUPAC Name |
N-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO35/c1-2-17(53)46-3-10-32-18(54)25(61)39(68-10)76-33-11(4-47)70-41(27(63)20(33)56)78-35-13(6-49)72-43(29(65)22(35)58)80-37-15(8-51)74-45(31(67)24(37)60)81-38-16(9-52)73-44(30(66)23(38)59)79-36-14(7-50)71-42(28(64)21(36)57)77-34-12(5-48)69-40(75-32)26(62)19(34)55/h2,10-16,18-45,47-52,54-67H,1,3-9H2,(H,46,53)/t10-,11-,12-,13-,14-,15-,16-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRSCYSGPHJCJH-MKWHQSKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO35 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

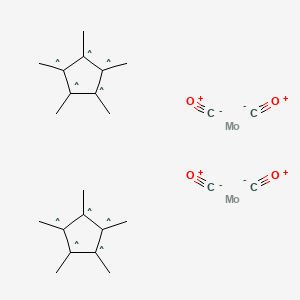
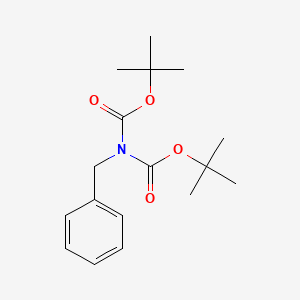
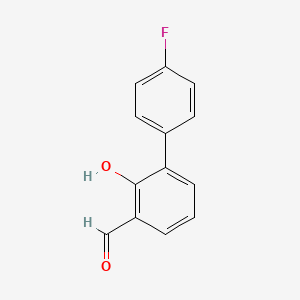
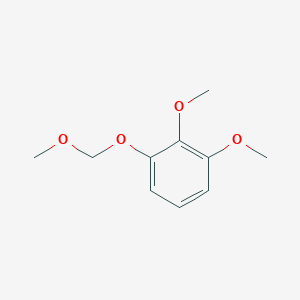
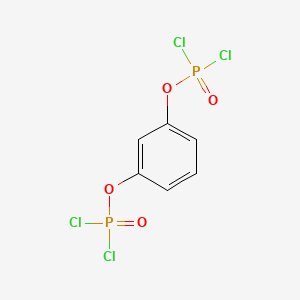


![Benzo[1,4]dioxine-2-carboxylic acid ethyl ester](/img/structure/B6317330.png)


